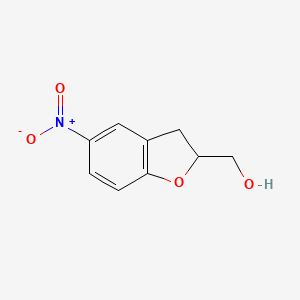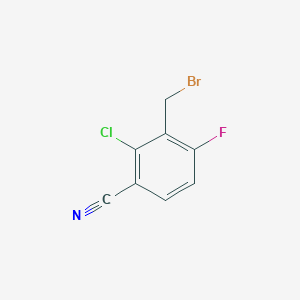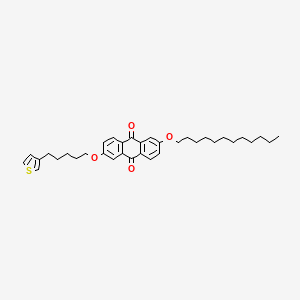
2-(Dodecyloxy)-6-((5-(thiophen-3-yl)pentyl)oxy)anthracene-9,10-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Dodecyloxy)-6-((5-(thiophen-3-yl)pentyl)oxy)anthracene-9,10-dione is a complex organic compound that belongs to the class of anthraquinone derivatives. This compound is characterized by its unique structure, which includes a dodecyloxy group, a thiophenylpentyl group, and an anthracene-9,10-dione core. These structural features impart specific chemical and physical properties to the compound, making it of interest in various scientific research fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dodecyloxy)-6-((5-(thiophen-3-yl)pentyl)oxy)anthracene-9,10-dione typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:
Formation of the Anthracene-9,10-dione Core: This step involves the oxidation of anthracene to form anthracene-9,10-dione using oxidizing agents such as potassium dichromate or chromium trioxide.
Introduction of the Dodecyloxy Group: The dodecyloxy group is introduced through an etherification reaction, where dodecanol reacts with the anthracene-9,10-dione in the presence of a strong base like sodium hydride.
Attachment of the Thiophenylpentyl Group: The thiophenylpentyl group is attached via a nucleophilic substitution reaction, where a thiophenylpentyl halide reacts with the intermediate product from the previous step.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent control of reaction conditions to ensure high yield and purity.
化学反应分析
Types of Reactions
2-(Dodecyloxy)-6-((5-(thiophen-3-yl)pentyl)oxy)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized further to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the anthraquinone core to anthracene derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiophenyl and dodecyloxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides, thiols, and amines are commonly employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroquinone derivatives.
科学研究应用
2-(Dodecyloxy)-6-((5-(thiophen-3-yl)pentyl)oxy)anthracene-9,10-dione has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
作用机制
The mechanism of action of 2-(Dodecyloxy)-6-((5-(thiophen-3-yl)pentyl)oxy)anthracene-9,10-dione involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to:
Bind to DNA: The planar anthracene core can intercalate between DNA base pairs, potentially disrupting DNA replication and transcription.
Inhibit Enzymes: The compound may inhibit specific enzymes involved in cellular processes, leading to altered cellular functions.
Generate Reactive Oxygen Species (ROS): Under certain conditions, the compound can generate ROS, which can induce oxidative stress and damage cellular components.
相似化合物的比较
2-(Dodecyloxy)-6-((5-(thiophen-3-yl)pentyl)oxy)anthracene-9,10-dione can be compared with other anthraquinone derivatives, such as:
2-(Methoxy)-6-((5-(thiophen-3-yl)pentyl)oxy)anthracene-9,10-dione: Similar structure but with a methoxy group instead of a dodecyloxy group.
2-(Dodecyloxy)-6-((5-(phenyl)pentyl)oxy)anthracene-9,10-dione: Similar structure but with a phenyl group instead of a thiophenyl group.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and physical properties, making it suitable for various applications.
属性
CAS 编号 |
540475-27-2 |
|---|---|
分子式 |
C35H44O4S |
分子量 |
560.8 g/mol |
IUPAC 名称 |
2-dodecoxy-6-(5-thiophen-3-ylpentoxy)anthracene-9,10-dione |
InChI |
InChI=1S/C35H44O4S/c1-2-3-4-5-6-7-8-9-10-13-21-38-28-16-18-30-32(24-28)34(36)31-19-17-29(25-33(31)35(30)37)39-22-14-11-12-15-27-20-23-40-26-27/h16-20,23-26H,2-15,21-22H2,1H3 |
InChI 键 |
VKMQIDAYJWGEBB-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCOC1=CC2=C(C=C1)C(=O)C3=C(C2=O)C=CC(=C3)OCCCCCC4=CSC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[2,2'-Bipyridine]-4,4'-dicarboxylic acid tetrahydrate](/img/structure/B13131854.png)
![2-((3R,3aR,3bS,4R,7R,7aS)-3,7-Dimethyloctahydro-1H-cyclopenta[1,3]cyclopropa[1,2]benzen-4-yl)propan-2-ol](/img/structure/B13131858.png)
![Benzyl 5,7-dichlorospiro[pyrano[4,3-d]pyrimidine-1,3'-pyrrolidine]-1'-carboxylate](/img/structure/B13131860.png)
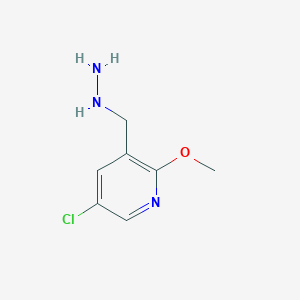
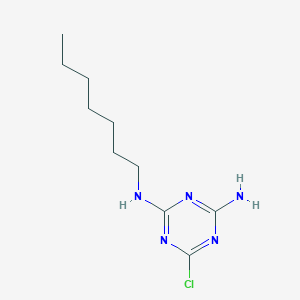
![1-(3,5-Di-tert-butyl-4-hydroxyphenyl)-2-(2-imino-3-(4-methylbenzyl)-2,3-dihydro-1H-benzo[d]imidazol-1-yl)ethanone](/img/structure/B13131894.png)




![6-(Methylthio)benzo[d]isoxazol-3-amine](/img/structure/B13131925.png)
